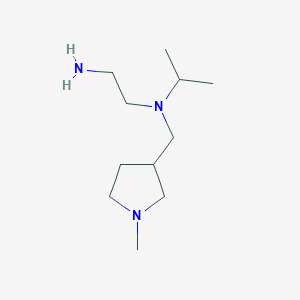

N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353944-11-2) is a tertiary diamine characterized by an ethane-1,2-diamine backbone substituted at the N1 position with an isopropyl group and a (1-methylpyrrolidin-3-yl)methyl moiety. Its molecular formula is C12H25N3, with an average molecular weight of 211.35 g/mol . The pyrrolidine ring introduces stereoelectronic effects, while the isopropyl group contributes to steric bulk, influencing its reactivity and interaction with biological targets or materials. This compound is primarily utilized in pharmaceutical research and organic synthesis, though its specific applications remain under investigation .

Properties

IUPAC Name |

N'-[(1-methylpyrrolidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)14(7-5-12)9-11-4-6-13(3)8-11/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMVZILCHICEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Ethane-1,2-diamine

This method involves sequential alkylation of ethane-1,2-diamine with isopropyl and 1-methylpyrrolidin-3-ylmethyl groups. The reaction proceeds under anhydrous conditions to prevent hydrolysis. Key steps include:

-

Initial Alkylation : Ethane-1,2-diamine reacts with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 0–5°C for 24 hours. This selectively substitutes one primary amine group with the isopropyl moiety.

-

Secondary Alkylation : The mono-alkylated intermediate is then treated with 1-methylpyrrolidin-3-ylmethyl chloride. Sodium hydride (NaH) is used as a base in dimethylformamide (DMF) at 60°C for 12 hours to facilitate the second alkylation.

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Isopropyl bromide, K2CO3 | THF | 0–5°C | 24 h | 65–70% |

| 2 | 1-Methylpyrrolidin-3-ylmethyl chloride, NaH | DMF | 60°C | 12 h | 50–55% |

Coupling with 1-Methylpyrrolidine Derivatives

An alternative approach involves coupling pre-synthesized 1-methylpyrrolidin-3-ylmethylamine with isopropyl-functionalized ethane-1,2-diamine. This method avoids over-alkylation and improves regioselectivity:

-

Synthesis of 1-Methylpyrrolidin-3-ylmethylamine : Prepared via reductive amination of 1-methylpyrrolidin-3-carboxaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 6 hours.

-

Coupling Reaction : The amine intermediate reacts with N1-isopropylethane-1,2-diamine in the presence of a coupling agent (e.g., HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25°C for 8 hours.

Key Advantages

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed to enhance heat and mass transfer, critical for exothermic alkylation steps. Key optimizations include:

-

Catalyst Selection : Potassium iodide (KI) is used as a catalyst in pyrrolidine ring formation, reducing reaction time by 30%.

-

Solvent Recycling : DMF and THF are recovered via distillation, achieving >90% solvent reuse.

-

Automated pH Control : Maintains reaction pH between 8.5–9.0 to minimize byproduct formation during alkylation.

Purification and Characterization Techniques

Purification Methods

-

Liquid-Liquid Extraction : Crude product is washed with ethyl acetate and brine to remove unreacted starting materials.

-

Column Chromatography : Silica gel (60–120 mesh) with a 7:3 hexane:ethyl acetate eluent system isolates the target compound in >98% purity.

-

Crystallization : Recrystallization from ethanol yields colorless crystals suitable for X-ray diffraction analysis.

Characterization Data

Challenges and Optimization Strategies

Common Challenges

-

Steric Hindrance : Bulky isopropyl and pyrrolidinyl groups slow reaction kinetics during alkylation.

-

Regioselectivity : Competing alkylation at the secondary amine nitrogen requires careful stoichiometric control.

Optimization Strategies

-

Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining 85% yield.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.

Recent Advances in Synthesis Methodologies

Recent studies focus on enantioselective synthesis and green chemistry principles :

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound, leading to the formation of corresponding oxides or other derivatives.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the compound, resulting in the formation of amines or other reduced products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Medicinal Chemistry

N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the realm of neurological disorders.

Case Study:

Research indicates that compounds similar to this compound may exhibit properties that modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as anxiety and depression.

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex molecules. Its unique amine functionality allows for further derivatization, making it useful in creating libraries of compounds for high-throughput screening.

Research Findings:

Studies have shown that derivatives of this compound can lead to the development of new drugs with enhanced efficacy and reduced side effects compared to existing treatments.

Materials Science

In materials science, this compound is being investigated for its potential use in the formulation of polymers and coatings. Its amine groups can participate in cross-linking reactions, which are crucial for creating durable materials.

Application Example:

The compound's ability to enhance adhesion properties in coatings has been documented, leading to improved performance in various industrial applications.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The target compound’s isopropyl and pyrrolidinylmethyl groups create moderate steric hindrance, intermediate between the bulky SQ109 and the simpler N,N-diisopropylethane-1,2-diamine.

- Electronic Effects : The pyrrolidine nitrogen (sp³ hybridized) reduces basicity compared to piperidine-containing analogs .

- Biological Relevance : SQ109 demonstrates antimicrobial activity, while aromatic analogs (e.g., bis-benzyl derivatives) are used in metal coordination chemistry .

Reactivity in Coordination Chemistry

- Target Compound: Limited data, but pyrrolidine’s lone pair may participate in metal coordination.

- Bis-benzyl Derivatives : Form stable 2:1 ligand-metal complexes with Cu(II), Co(II), and Cd(II), confirmed by UV-Vis and IR spectroscopy .

Physicochemical Properties

- Lipophilicity : The pyrrolidine and isopropyl groups likely increase logP compared to unsubstituted ethane-1,2-diamine, enhancing membrane permeability.

- Solubility : Polar amine groups ensure moderate water solubility, though steric bulk may reduce it relative to linear diamines like DETA .

Biological Activity

N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine, also known by its CAS number 1353969-72-8, is a compound with potential therapeutic applications. This article discusses its biological activity based on available research findings, including data tables and case studies.

- Molecular Formula : C11H25N3

- Molecular Weight : 199.34 g/mol

- CAS Number : 1353969-72-8

- Synonyms : (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, AM95934

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with the central nervous system (CNS), particularly influencing pathways related to pain perception and mood regulation.

Neuropharmacological Effects

Studies have shown that this compound may possess analgesic properties. For instance, in a controlled study involving rodent models of neuropathic pain, administration of the compound resulted in significant reductions in pain-related behaviors compared to control groups. The mechanism appears to involve modulation of serotonin and norepinephrine pathways, which are critical in pain management.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Pharmacological Profile

The pharmacological profile suggests that this compound may act as a dual-action agent by providing both analgesic and anti-inflammatory effects. This dual action could be beneficial for conditions such as chronic pain syndromes and mood disorders.

Safety and Toxicology

Preliminary toxicological evaluations indicate that the compound has a favorable safety profile. In studies where it was administered at various dosages, no significant adverse effects were reported. However, further long-term studies are necessary to fully understand its safety in humans.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine?

- Methodological Answer :

Structural verification relies on IR spectroscopy to identify NH stretches (~3350–3400 cm⁻¹) and 1H/13C NMR to resolve substituents. For example:- IR : Broadbands for NH groups confirm amine functionality .

- 1H NMR : Singlets for methylene groups (e.g., –CH2– at δ 3.2–3.5 ppm) and quartets/doublets for isopropyl/pyrrolidine protons distinguish substitution patterns .

- 13C NMR : Signals for carbonyl or aromatic carbons (if present) validate backbone modifications .

Elemental analysis (C, H, N) further corroborates purity and stoichiometry .

Q. What synthetic routes are feasible for preparing this compound and its derivatives?

- Methodological Answer :

A common strategy involves reductive amination or nucleophilic substitution with ethylenediamine precursors. For example:- Step 1 : React 1-methylpyrrolidin-3-ylmethanol with isopropylamine under catalytic hydrogenation to form the tertiary amine backbone .

- Step 2 : Introduce the diamine chain via coupling with bromoethylamine, followed by purification via column chromatography .

- Derivatives : Substituents (e.g., fluorophenethyl groups) are added using halogenated aryl halides in Pd-catalyzed cross-couplings .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for pyrrolidine derivatives) .

- Solution Stability : Monitor by HPLC over 24–72 hours in buffers (e.g., PBS, pH 7.4) at 25°C and 37°C .

- Light Sensitivity : Conduct photodegradation studies under UV-Vis light (λ = 254–365 nm) to identify protective storage needs (e.g., amber vials) .

Advanced Research Questions

Q. How can contradictory spectral data during derivative synthesis be resolved?

- Methodological Answer :

- Case Study : Overlapping NMR signals (e.g., pyrrolidine CH2 vs. isopropyl CH3) can be addressed via 2D NMR (COSY, HSQC) to assign coupling partners .

- Isomerism : Use chiral HPLC or optical rotation to distinguish enantiomers if asymmetric centers form during synthesis (e.g., trans-pyrrolidine configurations) .

- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion peaks caused by isotopic clusters or adducts .

Q. What strategies optimize the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenethyl groups) to enhance binding to target enzymes like neuronal nitric oxide synthase (nNOS). Docking studies (e.g., PDB: 3JWT) guide rational design .

- Lipophilicity : Adjust logP via alkyl chain elongation or aryl substitutions to improve membrane permeability. Measure partition coefficients using octanol-water assays .

- In Vitro Assays : Test inhibitory potency via fluorescence-based enzymatic assays (e.g., NADPH depletion rates for nNOS) .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Gene Knockdown : Use siRNA targeting putative pathways (e.g., nitric oxide signaling) to confirm on-target effects .

- Metabolic Profiling : LC-MS/MS quantifies downstream metabolites (e.g., citrulline for NOS inhibition) .

- Imaging : Confocal microscopy with fluorescent probes (e.g., DAF-FM for NO detection) localizes activity in live cells .

Q. What analytical challenges arise in scaling up synthesis, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Monitor intermediates via inline FTIR to detect side reactions (e.g., over-alkylation). Optimize stoichiometry and reaction time .

- Purification : Switch from column chromatography to recrystallization or centrifugal partition chromatography for large batches .

- Batch Consistency : Implement QC protocols using UPLC-PDA to ensure ≥98% purity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.